4-(Thiophen-3-YL)picolinic acid
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Overview
Description
4-(Thiophen-3-YL)picolinic acid is an organic compound that features a picolinic acid moiety attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-YL)picolinic acid typically involves the functionalization of thiophene and picolinic acid derivatives. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-YL)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of picolinic acid.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-YL)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-YL)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects . This compound may also interfere with cellular processes such as viral entry and replication .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: 4-(Thiophen-3-YL)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Properties
IUPAC Name |
4-thiophen-3-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXRHFUMTVENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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